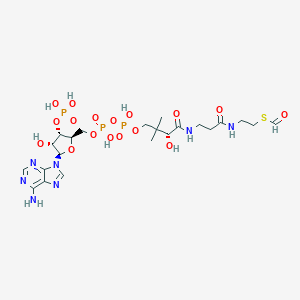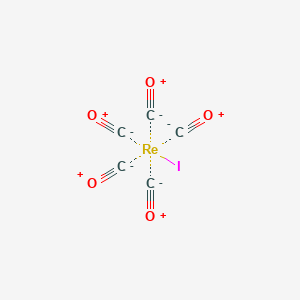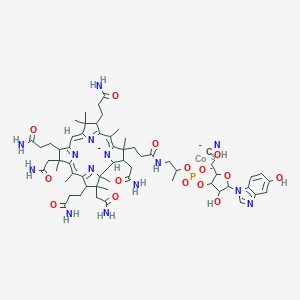
5-Hydroxybenzimidazolylcobamid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxybenzimidazolylcobamid, also known as coenzyme B12, is a naturally occurring compound that is essential for the normal functioning of human cells. It is a member of the vitamin B12 family and is involved in a range of biochemical processes, including DNA synthesis, the metabolism of fatty acids and amino acids, and the formation of red blood cells. In
作用機序
The mechanism of action of 5-Hydroxybenzimidazolylcobamid involves its role as a cofactor in various enzymatic reactions. It binds to specific enzymes, such as methylmalonyl-CoA mutase and methionine synthase, and facilitates their function. In the case of methylmalonyl-CoA mutase, it acts as a 5-Hydroxybenzimidazolylcobamid, assisting in the conversion of methylmalonyl-CoA to succinyl-CoA. In the case of methionine synthase, it acts as a cofactor, facilitating the conversion of homocysteine to methionine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Hydroxybenzimidazolylcobamid are numerous. It is involved in the synthesis of DNA, which is essential for cell growth and division. It is also involved in the metabolism of fatty acids and amino acids, which are important for energy production and the maintenance of healthy tissues. In addition, it is involved in the formation of red blood cells, which are essential for oxygen transport throughout the body.
実験室実験の利点と制限
One advantage of using 5-Hydroxybenzimidazolylcobamid in lab experiments is its specificity. It binds to specific enzymes, allowing for precise control over enzymatic reactions. Another advantage is its stability. It is a relatively stable compound, which allows for long-term storage and use in experiments. One limitation is its cost. 5-Hydroxybenzimidazolylcobamid is a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research involving 5-Hydroxybenzimidazolylcobamid. One direction is the study of its role in cancer prevention and treatment. It has been shown to have anti-cancer properties, and further research could lead to the development of new cancer treatments. Another direction is the study of its role in neurodegenerative diseases. It has been shown to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthesis methods for 5-Hydroxybenzimidazolylcobamid could lead to increased availability and lower cost, making it more accessible for use in scientific research.
合成法
5-Hydroxybenzimidazolylcobamid is synthesized from cobalamin, which is a naturally occurring form of vitamin B12. The synthesis process involves the addition of a hydroxyl group to the benzimidazole ring of cobalamin. This is achieved through a series of chemical reactions involving the use of various reagents and catalysts.
科学的研究の応用
5-Hydroxybenzimidazolylcobamid has a wide range of scientific research applications. It is used in the study of DNA synthesis, as it is involved in the conversion of methylmalonyl-CoA to succinyl-CoA. It is also used in the study of fatty acid and amino acid metabolism, as it is involved in the conversion of homocysteine to methionine. In addition, it is used in the study of red blood cell formation, as it is involved in the synthesis of heme.
特性
CAS番号 |
14708-95-3 |
|---|---|
製品名 |
5-Hydroxybenzimidazolylcobamid |
分子式 |
C61H84CoN14O15P |
分子量 |
1343.3 g/mol |
IUPAC名 |
cobalt(3+);[4-hydroxy-5-(5-hydroxybenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C60H86N13O15P.CN.Co/c1-28(87-89(84,85)88-51-39(26-74)86-55(50(51)83)73-27-68-37-20-31(75)10-14-38(37)73)25-67-47(82)18-19-57(6)35(21-44(64)79)54-60(9)59(8,24-46(66)81)34(13-17-43(63)78)49(72-60)30(3)53-58(7,23-45(65)80)32(11-15-41(61)76)36(69-53)22-40-56(4,5)33(12-16-42(62)77)48(70-40)29(2)52(57)71-54;1-2;/h10,14,20,22,27-28,32-35,39,50-51,54-55,74,83H,11-13,15-19,21,23-26H2,1-9H3,(H16,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,82,84,85);;/q;-1;+3/p-2 |
InChIキー |
MAKWLFSKRAUSAV-UHFFFAOYSA-L |
異性体SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
同義語 |
5-hydroxybenzimidazolylcobamid 5-hydroxybenzimidazolylcobamide Co(beta)-cyano-5'-hydroxybenzimidazolylcobamide factor III, corrinoid factor III, vitamin B 12 HMQC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



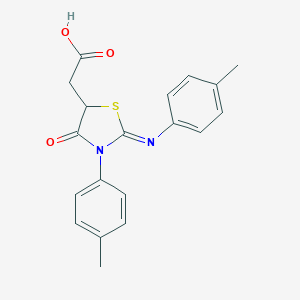
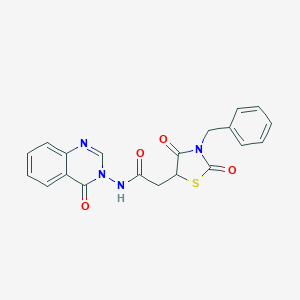
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
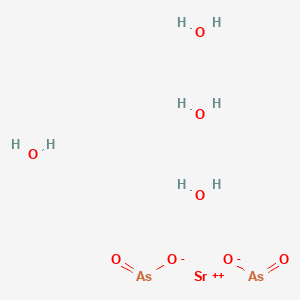
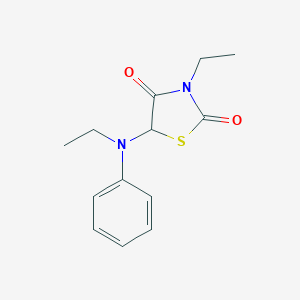
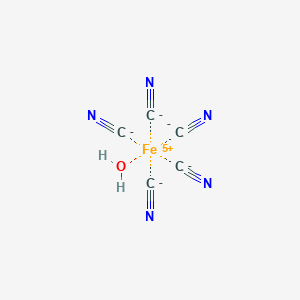


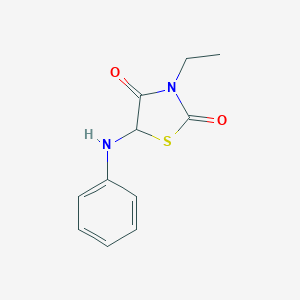
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)


